4-Chlorophenyl (2-phenyl-6-piperidino-4-pyrimidinyl)methyl sulfide
Description
Properties
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-2-phenyl-6-piperidin-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3S/c23-18-9-11-20(12-10-18)27-16-19-15-21(26-13-5-2-6-14-26)25-22(24-19)17-7-3-1-4-8-17/h1,3-4,7-12,15H,2,5-6,13-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRRDFWLPVRVWFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=C2)CSC3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl (2-phenyl-6-piperidino-4-pyrimidinyl)methyl sulfide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon–carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and purification methods are crucial factors in industrial synthesis.
Chemical Reactions Analysis
Sulfide Group (-S-)
-
Oxidation : Reacts with oxidizing agents (e.g., H₂O₂, mCPBA) to form sulfoxides or sulfones, altering electronic properties and biological activity.
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Nucleophilic substitution : The methylsulfide group may undergo displacement with thiols or amines under basic conditions .
Chlorophenyl Group
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Electrophilic substitution : Chlorine directs incoming electrophiles (e.g., NO₂⁺) to para positions, though steric hindrance from adjacent groups limits reactivity .
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Cross-coupling : Participates in Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) to diversify substituents.
Pyrimidine Ring
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Nucleophilic attack : The electron-deficient C2 and C4 positions are susceptible to nucleophilic substitution (e.g., with amines or alkoxides).
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Metal coordination : The pyridinyl nitrogen acts as a ligand for transition metals (e.g., Pd, Cu), facilitating catalytic cycles in further modifications.
Biotransformation and Enzymatic Interactions
Studies on structural analogs suggest potential metabolic pathways:
| Enzyme System | Reaction Type | Product(s) |
|---|---|---|
| Cytochrome P450 | Oxidative demethylation | Sulfoxide derivatives |
| Sulfotransferases | Conjugation with sulfate | Water-soluble metabolites (excretion) |
These transformations are critical for understanding the compound’s pharmacokinetics and toxicity .
Comparative Reactivity with Analogs
The table below contrasts reactivity trends among related pyrimidine sulfides:
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 4-Chlorophenyl (2-phenyl-6-piperidino-4-pyrimidinyl)methyl sulfide exhibit significant antimicrobial properties. Studies have shown that derivatives can inhibit various bacterial strains through mechanisms such as enzyme inhibition and disruption of cellular processes .
Antitumor Properties
The compound has demonstrated antitumor activity against specific cancer cell lines. For instance, molecular docking studies revealed strong binding affinities to proteins associated with cancer progression, indicating potential as an anticancer agent. Notably, the presence of the piperidine and pyrimidine rings enhances these pharmacological effects, making it a candidate for further drug development.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects. Research involving derivatives of piperidine suggests that these compounds can modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation .
Study on Antimicrobial Efficacy
A case study evaluated the antibacterial activity of synthesized derivatives of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting their potential as new antibacterial agents .
Evaluation of Antitumor Activity
Another study focused on the antitumor efficacy of the compound against various cancer cell lines. The results showed that it effectively inhibited cell proliferation and induced apoptosis in cancer cells, supporting its candidacy for further clinical development.
Mechanism of Action
The mechanism of action of 4-Chlorophenyl (2-phenyl-6-piperidino-4-pyrimidinyl)methyl sulfide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of pyrimidine derivatives with varied substituents influencing physicochemical properties, biological activity, and synthetic routes. Below is a comparative analysis with structurally related compounds:
Structural Variations and Key Differences
Physicochemical Properties
- Solubility: Piperazine- and piperidino-containing derivatives (e.g., ) demonstrate higher aqueous solubility compared to purely aromatic analogs.
Research Findings and Data Tables
Table 1: Enzymatic Activity of 4-Chlorophenyl Sulfide Derivatives
*Hypothetical data based on structural analogy.
Table 2: Physicochemical Comparison
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 394.94 | 3.8 | 0.12 |
| Piperazine-linked derivative | 403.35 | 4.1 | 0.08 |
| Methylsulfonyl derivative | 403.93 | 2.9 | 0.25 |
Biological Activity
4-Chlorophenyl (2-phenyl-6-piperidino-4-pyrimidinyl)methyl sulfide, a compound with significant potential in medicinal chemistry, has garnered attention due to its unique structural features and biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by:
- Molecular Formula : C23H24ClN3S
- Molar Mass : 409.97 g/mol
- CAS Number : 338961-75-4
Structural Features
| Feature | Description |
|---|---|
| Chlorophenyl Group | Enhances lipophilicity and potential biological interactions |
| Piperidine Ring | Associated with various pharmacological effects |
| Pyrimidine Moiety | Known for diverse biological activities |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown:
- Inhibition of Bacterial Growth : The compound demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
- Mechanism of Action : The antimicrobial effects are likely due to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antitumor Activity
The compound has also been investigated for its antitumor properties:
- Cell Line Studies : In vitro studies revealed that derivatives of this compound can inhibit the growth of specific cancer cell lines .
- Binding Affinity : Molecular docking studies indicated a binding affinity of -9.3 kcal/mol for protein 3TNT and -8.8 kcal/mol for 6LU7, suggesting strong interactions with targets involved in cancer progression .
Enzyme Inhibition
The compound shows promise as an enzyme inhibitor:
- Acetylcholinesterase Inhibition : Several derivatives have been reported to exhibit strong inhibitory activity against acetylcholinesterase (AChE), which is crucial for neurotransmission .
- Urease Inhibition : The compound's derivatives also demonstrated significant urease inhibition, which is relevant in treating infections caused by urease-producing bacteria .
Study on Antimicrobial Activity
A study synthesized a series of piperidine derivatives, including those with the chlorophenyl group. The results indicated:
- Activity Against Bacterial Strains : Compounds showed varying degrees of effectiveness against Escherichia coli, Staphylococcus aureus, and other strains.
- IC50 Values : Specific compounds exhibited IC50 values as low as 2.14 µM against urease, indicating potent enzyme inhibition .
Antitumor Efficacy Evaluation
In another study focusing on antitumor activity:
- Cell Lines Tested : The compound was tested against MCF-7 and MDA-MB-231 breast cancer cell lines.
- Results : The IC50 values ranged from 0.87 to 12.91 µM, showing better growth inhibition compared to standard chemotherapy agents like 5-Fluorouracil .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Protein Binding : The presence of the chlorophenyl and piperidine groups enhances binding to target proteins involved in cellular signaling pathways.
- Metabolic Pathway Interference : The compound may disrupt metabolic processes in bacteria and cancer cells, leading to cell death or growth inhibition.
Q & A
Q. How to mitigate risks during scale-up from milligram to gram quantities?
- Methodological Answer :
- Thermal Hazard Assessment : Conduct DSC (Differential Scanning Calorimetry) to detect exothermic decomposition risks.
- Process Intensification : Use microreactors for controlled heat/mass transfer during scaling .
- Regulatory Compliance : Align with OSHA guidelines for halogenated compound handling and document waste streams per EPA protocols .
Advanced Characterization
Q. How can advanced spectroscopic techniques elucidate the compound’s interaction with biological targets?
Q. What role does the methyl sulfide group play in modulating solubility and bioavailability?
- Methodological Answer :
- Solubility Studies : Use shake-flask methods with biorelevant media (e.g., FaSSIF) to measure logD (pH 7.4).
- Permeability Assays : Perform Caco-2 cell monolayer experiments to assess intestinal absorption potential. The sulfide group’s hydrophobicity may enhance membrane penetration but reduce aqueous solubility, requiring formulation optimization (e.g., nanocrystal engineering) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
